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molecular formula C11H12BrNO4S B8510612 Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Cat. No. B8510612
M. Wt: 334.19 g/mol
InChI Key: OIKXBNRYTNFGGW-UHFFFAOYSA-N
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Patent
US08354401B2

Procedure details

To methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate (5.57 g) described in Preparation Example 116 were added ethanol (43 mL) and 1N aqueous sodium hydroxide solution (21.7 mL) and the mixture was stirred at 60° C. for 40 min. Ethanol was evaporated and the mixture was neutralized with water and 1N hydrochloric acid under ice-cooling and the mixture was stirred. The precipitated crystal were collected by filtration to give the title compound (5.25 g).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([N:12]2[CH2:16][CH2:15][CH2:14][S:13]2(=[O:18])=[O:17])[CH:3]=1.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N:12]2[CH2:16][CH2:15][CH2:14][S:13]2(=[O:17])=[O:18])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)N1S(CCC1)(=O)=O
Step Two
Name
Quantity
21.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
43 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
The precipitated crystal were collected by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)N1S(CCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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